molecular formula C19H20N2O4 B4988757 2-methoxyethyl 6-methyl-4-(1-naphthyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

2-methoxyethyl 6-methyl-4-(1-naphthyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B4988757
M. Wt: 340.4 g/mol
InChI Key: NYICJEZGSRZSKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves base-catalyzed cyclocondensation reactions, as demonstrated in the preparation of similar heterocyclic compounds. For example, Nagarajaiah and Begum (2015) synthesized derivatives of thiazolopyrimidine via cyclocondensation, emphasizing the importance of catalysis in forming complex heterocycles (H. Nagarajaiah & N. Begum, 2015). Such methodologies might be applicable in synthesizing the title compound, indicating the relevance of catalytic conditions in facilitating the formation of its complex structure.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like IR, NMR spectroscopy, and single crystal X-ray diffraction, providing insights into the conformation, electronic structure, and intermolecular interactions. For instance, studies by Cobo et al. (2009) on pyrimidine derivatives highlighted the role of hydrogen bonding in stabilizing crystal structures, which is crucial for understanding the physical and chemical behavior of such molecules (J. Cobo et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives includes cycloaddition reactions, nucleophilic substitutions, and electrophilic additions. This reactivity pattern suggests that the title compound may undergo similar reactions, contributing to its potential utility in synthetic chemistry. For example, the work by Mai et al. (1997) on dihydro(naphthylmethyl)oxopyrimidines as antiviral agents showcases the chemical versatility of pyrimidine derivatives in biological contexts (A. Mai et al., 1997).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystalline structure of related compounds are closely linked to their molecular structure and intermolecular forces. These properties are essential for determining the conditions under which these compounds can be used in practical applications. Research on structurally similar compounds provides valuable data for predicting the behavior of the title compound under various conditions.

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including acidity, basicity, and photostability, are influenced by their functional groups and molecular geometry. Studies on similar compounds, such as those by Nesterov et al. (2007), offer insights into the effects of substituents on the electronic and steric properties of the molecule, which in turn affect its reactivity and stability (V. Nesterov et al., 2007).

properties

IUPAC Name

2-methoxyethyl 6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12-16(18(22)25-11-10-24-2)17(21-19(23)20-12)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,17H,10-11H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYICJEZGSRZSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC3=CC=CC=C32)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331673
Record name 2-methoxyethyl 6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201046
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Methoxyethyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS RN

303205-27-8
Record name 2-methoxyethyl 6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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